2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide
Description
Historical Context and Development of Hexahydrocycloocta[b]thiophene Derivatives
The development of hexahydrocycloocta[b]thiophene derivatives represents a significant advancement in heterocyclic chemistry that emerged from the broader exploration of thiophene-containing compounds. The historical foundation for these structures can be traced to the discovery of thiophene itself in 1882 by Viktor Meyer, who identified it as a contaminant in benzene through its characteristic blue-color reaction with isatin in the presence of sulfuric acid. This initial discovery sparked decades of research into thiophene chemistry, ultimately leading to the sophisticated polycyclic systems we observe today.
The progression toward complex thiophene derivatives gained momentum throughout the twentieth century as synthetic methodologies evolved. The Paal-Knorr synthesis and Gewald reaction became foundational approaches for constructing thiophene rings from non-heterocyclic precursors. These classical methods provided the groundwork for developing more complex synthetic strategies capable of producing fused ring systems. The synthesis of hexahydrocycloocta[b]thiophene scaffolds represents a natural evolution of these earlier techniques, incorporating cyclization strategies that allow for the formation of saturated eight-membered rings fused to thiophene cores.
Research into these complex thiophene derivatives has been driven by their potential applications in medicinal chemistry and materials science. The unique structural features of hexahydrocycloocta[b]thiophene compounds, particularly their bicyclic nature combining aromatic and aliphatic components, have attracted attention for their potential biological activities. Studies have demonstrated that modifications to the thiophene nucleus can significantly alter pharmacological properties, leading to compounds with anti-inflammatory, analgesic, antimicrobial, and anticancer activities.
The development of synthetic routes to hexahydrocycloocta[b]thiophene derivatives has been facilitated by advances in organic synthetic methodology. Multi-step organic reactions involving cyclization processes have enabled chemists to construct these complex molecular architectures with increasing efficiency and selectivity. The incorporation of various functional groups, such as cyano and acetamide substituents, has further expanded the structural diversity achievable within this chemical class.
Position in Heterocyclic Chemistry Research
Hexahydrocycloocta[b]thiophene derivatives occupy a distinctive position within contemporary heterocyclic chemistry research, representing an intersection of aromatic heterocycle chemistry and saturated ring systems. These compounds belong to the broader category of fused heterocycles, which have become increasingly important in drug discovery and materials science applications. The thiophene moiety has been ranked fourth in United States Food and Drug Administration drug approval of small drug molecules, with approximately seven drug approvals over the last decade, highlighting the significance of thiophene-containing compounds in pharmaceutical development.
The research focus on these derivatives stems from their unique structural properties that combine the electronic characteristics of aromatic thiophene rings with the conformational flexibility of saturated cyclooctane systems. This combination provides researchers with molecular scaffolds that can exhibit diverse biological activities while maintaining favorable pharmacokinetic properties. The field has witnessed significant growth in the synthesis and evaluation of thiophene derivatives, with researchers exploring various substitution patterns and functional group modifications to optimize biological activity.
Contemporary research efforts have emphasized the development of novel synthetic methodologies for constructing these complex heterocyclic systems. The use of palladium-catalyzed reactions, cyclization processes, and other advanced synthetic techniques has enabled the preparation of diverse structural analogs with enhanced properties. These methodological advances have facilitated systematic structure-activity relationship studies that provide insights into the molecular features responsible for biological activity.
The position of hexahydrocycloocta[b]thiophene derivatives in current research is further strengthened by their potential applications in multiple therapeutic areas. Studies have demonstrated that these compounds can exhibit antimycobacterial activity, with specific derivatives showing promising results against Mycobacterium tuberculosis. Additionally, their structural similarity to known bioactive compounds has prompted investigations into their potential as anticancer agents, antioxidants, and antimicrobial compounds.
Nomenclature and Chemical Classification
The systematic nomenclature of 2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The name reflects the compound's structural complexity, beginning with the hexahydrocycloocta[b]thiophene core system and incorporating the specific substitution pattern and functional groups present in the molecule.
The base structure, hexahydrocycloocta[b]thiophene, indicates a thiophene ring fused to a fully saturated eight-membered carbocyclic ring. The numbering system for this bicyclic framework follows standard heterocyclic nomenclature rules, with the sulfur atom of the thiophene ring designated as position 1. The prefix "hexahydro" specifies that six hydrogen atoms have been added to the cycloocta portion, resulting in complete saturation of the eight-membered ring.
According to chemical classification systems, this compound belongs to several overlapping categories. Primary classification places it within the acetamides, as indicated by the presence of the acetamide functional group (-CONH-). Secondary classification identifies it as a thiophene derivative, given the central role of the thiophene nucleus in its structure. Additional functional group classifications include organochlorine compounds due to the chloro substituent, and nitriles due to the cyano group.
The compound's Chemical Abstracts Service number 351013-93-9 provides a unique identifier that facilitates database searches and regulatory documentation. This numerical designation is particularly important for complex molecules where systematic names can become lengthy and potentially ambiguous. The molecular formula C₁₃H₁₅ClN₂OS succinctly captures the elemental composition, indicating the presence of thirteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom.
Structural Significance in Thiophene Chemistry
The structural architecture of this compound exemplifies several important principles in thiophene chemistry that contribute to its unique properties and potential applications. The bicyclic framework represents a sophisticated example of ring fusion that combines the aromatic character of thiophene with the conformational flexibility of a saturated eight-membered ring system.
The thiophene nucleus within this structure maintains its aromatic character while being incorporated into a larger molecular framework. Thiophene exhibits aromatic stabilization to the extent of 22-28 kilocalories per mole, somewhat less than benzene but sufficient to impart stability and unique electronic properties to the molecule. The sulfur atom in the five-membered ring contributes two electrons to the aromatic sextet, making thiophene an electron-rich heterocycle that can participate in various electrophilic substitution reactions.
The fusion of the thiophene ring with the hexahydrocycloocta system creates a unique molecular geometry that influences both chemical reactivity and biological activity. The saturated eight-membered ring introduces conformational flexibility that can affect molecular recognition processes and membrane permeability. This structural feature distinguishes hexahydrocycloocta[b]thiophene derivatives from simpler thiophene compounds and contributes to their potential pharmaceutical applications.
The substitution pattern on this bicyclic framework further enhances its structural significance. The cyano group at the 3-position of the thiophene ring introduces electron-withdrawing character that can influence the electronic distribution throughout the molecule. This substitution can affect both chemical reactivity and biological activity by altering the electron density at various positions within the ring system.
The acetamide functionality attached to the 2-position of the thiophene ring provides additional structural complexity and potential for intermolecular interactions. Acetamide groups are known to participate in hydrogen bonding interactions, which can be crucial for biological activity and molecular recognition processes. The combination of these structural elements creates a molecule with multiple sites for potential interactions with biological targets.
Overview of 2-Aminothiophene-Based Acetamides
The class of 2-aminothiophene-based acetamides represents an important subset of thiophene derivatives that has attracted significant attention in medicinal chemistry research. These compounds are characterized by the presence of an amino group at the 2-position of the thiophene ring, often in conjunction with acetamide functionality that can be attached either directly to the ring or through various linker groups.
The structural foundation of 2-aminothiophene derivatives can be traced to the Gewald reaction, which provides efficient access to 2-amino-3-substituted thiophenes through the condensation of aldehydes or ketones with cyanoacetic esters in the presence of sulfur and a base. This synthetic methodology has been extensively utilized to prepare libraries of 2-aminothiophene compounds for biological evaluation, leading to the discovery of numerous bioactive molecules.
Research has demonstrated that 2-aminothiophene derivatives exhibit diverse biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. The amino group at the 2-position appears to play a crucial role in these activities, potentially through its ability to form hydrogen bonds with biological targets or through its influence on the electronic properties of the thiophene ring. Studies have shown that compounds containing the 2-aminothiophene motif can exhibit excellent antioxidant activity, with some derivatives showing activity comparable to standard antioxidants.
The incorporation of acetamide functionality into 2-aminothiophene structures has been explored as a strategy for enhancing biological activity and improving pharmacological properties. Acetamide groups can provide additional sites for hydrogen bonding interactions and may influence the solubility and bioavailability of the resulting compounds. The synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, for example, demonstrated significant antimicrobial and antioxidant properties, highlighting the potential of this structural class.
The relationship between this compound and the broader class of 2-aminothiophene-based acetamides lies in their shared thiophene core and acetamide functionality. While the target compound lacks the amino group characteristic of traditional 2-aminothiophene derivatives, it incorporates the acetamide moiety in a unique structural context that may provide access to similar biological activities through alternative molecular recognition mechanisms.
| Compound Class | Key Structural Features | Representative Examples | Biological Activities |
|---|---|---|---|
| 2-Aminothiophene derivatives | Amino group at position 2, thiophene core | 2-amino-3-benzoylthiophenes | Anticancer, antioxidant |
| Thiophene acetamides | Acetamide functionality, thiophene nucleus | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Antimicrobial, antioxidant |
| Hexahydrocycloocta[b]thiophene derivatives | Fused bicyclic system, saturated eight-membered ring | This compound | Potential medicinal chemistry applications |
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c14-7-12(17)16-13-10(8-15)9-5-3-1-2-4-6-11(9)18-13/h1-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMJKPWFXZFPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature without solvent can yield the desired cyanoacetamide derivatives . Another method involves stirring the reactants at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and purity while minimizing the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Condensation Reactions: The cyano group can participate in condensation reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, phenyl isothiocyanate, and DMF (dimethylformamide) . Reaction conditions often involve heating and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as thiophene derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide exhibit promising anticancer properties. For instance:
- A study identified a novel anticancer compound through screening drug libraries on multicellular spheroids. This approach highlighted the potential of compounds with similar structures in targeting cancer cells effectively .
Antimicrobial Properties
Research has demonstrated that compounds containing the thiophene moiety often possess antimicrobial activities:
- A case study evaluated various derivatives for their effectiveness against resistant strains of bacteria. Compounds structurally related to this compound showed significant inhibition of bacterial growth .
Type III Secretion System Inhibition
The type III secretion system (T3SS) is a critical virulence factor in several pathogenic bacteria. Compounds that inhibit T3SS can be valuable in developing new antibacterial therapies:
- Research indicates that derivatives of the compound can downregulate the expression of key activators in T3SS pathways. This mechanism presents a novel therapeutic strategy against Gram-negative bacterial infections .
Organic Electronics
The unique structural properties of this compound make it suitable for applications in organic electronics:
| Property | Value |
|---|---|
| Conductivity | High |
| Stability | Moderate |
| Solubility | Soluble in organic solvents |
This compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its electronic properties can enhance device performance.
Case Studies and Research Findings
- Anticancer Screening : A comprehensive study screened various compounds for anticancer activity using multicellular spheroids as models. The results indicated that compounds similar to this compound had significant cytotoxic effects on cancer cells while exhibiting low toxicity to normal cells .
- Antimicrobial Efficacy : A series of experiments tested the antimicrobial efficacy of thiophene derivatives against multiple bacterial strains. The findings showed that certain modifications to the thiophene structure enhanced antibacterial activity significantly compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and chloro groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body . detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physical Properties
Key structural differences lie in the ring size of the fused cycloalkane-thiophene system:
Key Observations :
- The 6-membered tetrahydrobenzo derivative (compound 19) is the most extensively studied, with well-documented synthetic protocols and physical properties .
Antitumor Activity:
- Tetrahydrobenzo Derivatives (6-membered) : Compounds 85–89 (structurally related to compound 19) exhibited significant in vitro antiproliferative activity against MCF-7, NCI-H460, and SF-268 cell lines, with IC₅₀ values comparable to doxorubicin .
- Cycloocta Derivative: No direct biological data are available, but its structural similarity to active compounds implies possible pharmacological relevance.
Antimicrobial Activity:
- Tetrahydrobenzo Dyes : Derivatives functionalized with azo or hydrazone groups showed broad-spectrum antibacterial and antifungal activity, with MIC values often surpassing standard antibiotics .
- Cycloocta Compound : Antimicrobial properties remain unexplored, though its discontinued status may reflect a focus on more synthetically accessible analogs .
Biological Activity
2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H15ClN2OS. Its structure includes a chloroacetamide moiety and a cyclooctathiophene derivative, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives like this compound. These compounds have been tested against various bacterial strains:
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus, Escherichia coli, Candida albicans | Varies by strain |
In a study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, it was found that the biological activity varied significantly with the substituents on the phenyl ring. Compounds with halogen substitutions exhibited higher lipophilicity and better penetration through cell membranes, enhancing their antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The activity of chloroacetamides is influenced by their chemical structure. For instance:
- Halogen Substitution : Compounds with halogenated substituents demonstrated increased activity against Gram-positive bacteria due to their enhanced lipophilicity.
- Functional Groups : The presence of various functional groups can alter the binding affinity to bacterial receptors and affect overall biological activity .
Study 1: Antimicrobial Screening
A quantitative structure-activity relationship (QSAR) analysis was conducted on a series of chloroacetamides. The study confirmed that the position and type of substituents on the phenyl ring were crucial in determining antimicrobial effectiveness. The most active compounds were those that adhered to Lipinski's Rule of Five and displayed favorable pharmacokinetic properties .
Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxic effects against cancer cell lines, derivatives of chloroacetamides showed promising results. The compounds were tested against various cancer cell lines to evaluate their potential as anticancer agents. The results indicated that specific structural modifications led to enhanced cytotoxicity against certain cancer types .
Q & A
Q. What are the standard synthetic routes for synthesizing 2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation and cyclization. For example, similar chloroacetamide derivatives are prepared by reacting substituted phenyl precursors with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Cyclization steps may require POCl₃ as a catalyst, as seen in the synthesis of triazolothiadiazines . Characterization involves IR spectroscopy (C=O stretch at ~1650–1700 cm⁻¹, NH stretch at ~3200–3300 cm⁻¹), ¹H/¹³C NMR (e.g., acetamide CH₂ protons at δ 4.0–4.5 ppm), and mass spectrometry (molecular ion peak matching the molecular formula) .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer : A combination of IR , NMR , and mass spectrometry is critical. IR confirms functional groups (e.g., C≡N stretch at ~2200–2250 cm⁻¹ for the cyano group). ¹H NMR identifies proton environments (e.g., cyclooctathiophenyl protons as multiplet signals in δ 1.5–2.5 ppm). ¹³C NMR distinguishes carbonyl carbons (C=O at δ ~165–170 ppm) and nitrile carbons (C≡N at δ ~115–120 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ calculated for C₁₅H₁₆ClN₂OS: 319.0675) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction intermediates and transition states, enabling identification of energetically favorable pathways. For example, reaction path searches using software like Gaussian or ORCA can model cyclization steps, while machine learning algorithms analyze experimental datasets to prioritize reaction conditions. ICReDD’s integrated approach combines computational modeling, experimental validation, and data-driven optimization to reduce trial-and-error cycles .
Q. What strategies resolve contradictions in reported spectroscopic data for similar chloroacetamides?
- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or crystallographic variations. Cross-validate data by:
- Repeating experiments under standardized conditions (e.g., deuterated solvents for NMR).
- Comparing with X-ray crystallography data (e.g., bond lengths and angles in N-(substituted phenyl)acetamides ).
- Using computational NMR chemical shift prediction tools (e.g., ACD/Labs or CASTEP) to align experimental and theoretical results .
Q. How can experimental design (DoE) improve synthesis yield and purity?
- Methodological Answer : Apply factorial design or response surface methodology to optimize variables (temperature, solvent ratio, catalyst loading). For example:
- Central Composite Design (CCD) identifies optimal POCl₃ concentration and reaction time for cyclization.
- ANOVA analysis quantifies the significance of each factor.
A study on TiO₂ photoactivity optimization achieved a 40% yield improvement using DoE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
